molecular formula C19H26ClNO B13735056 2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride CAS No. 15286-41-6

2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride

Cat. No.: B13735056
CAS No.: 15286-41-6
M. Wt: 319.9 g/mol
InChI Key: MIRPNZHYOQMMMC-UHFFFAOYSA-N
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Description

2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the reaction of biphenyl-2-ethylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-N,N-Diethyl-2-methyl-p-phenylendiamine hydrochloride
  • 2-Chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride is unique due to its specific structural features, such as the presence of the biphenyl moiety and the methoxy group. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

15286-41-6

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

diethyl-[2-(4-methoxy-2-phenylphenyl)ethyl]azanium;chloride

InChI

InChI=1S/C19H25NO.ClH/c1-4-20(5-2)14-13-17-11-12-18(21-3)15-19(17)16-9-7-6-8-10-16;/h6-12,15H,4-5,13-14H2,1-3H3;1H

InChI Key

MIRPNZHYOQMMMC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC1=C(C=C(C=C1)OC)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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